molecular formula C10H16ClN3O B13973955 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Cat. No.: B13973955
M. Wt: 229.71 g/mol
InChI Key: UQMWWOHWSIGODY-UHFFFAOYSA-N
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Description

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is primarily used for scientific research purposes and has shown potential in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride typically involves the reaction of 3-methylpyridazine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazine ring with a piperidine moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

3-methyl-6-piperidin-4-yloxypyridazine;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-8-2-3-10(13-12-8)14-9-4-6-11-7-5-9;/h2-3,9,11H,4-7H2,1H3;1H

InChI Key

UQMWWOHWSIGODY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OC2CCNCC2.Cl

Origin of Product

United States

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